3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
Overview
Description
3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is a complex organic compound that belongs to the class of amides This compound features a unique combination of isoindoline and benzothiazole moieties, which are known for their diverse chemical and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline and benzothiazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or alkylating agents (e.g., alkyl halides) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The isoindoline and benzothiazole moieties are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed studies, including computational modeling and experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)propanamide: Similar structure but lacks the benzothiazole moiety.
N-(2-methyl-1,3-benzothiazol-6-yl)acetamide: Contains the benzothiazole moiety but has a simpler amide structure.
Uniqueness
The uniqueness of 3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide lies in its combination of isoindoline and benzothiazole moieties
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-20-15-7-6-12(10-16(15)26-11)21-17(23)8-9-22-18(24)13-4-2-3-5-14(13)19(22)25/h2-7,10H,8-9H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYIUCZMYYCCCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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